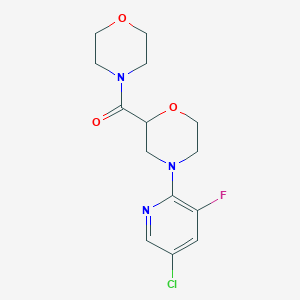![molecular formula C18H23N3O2 B12266345 4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B12266345.png)
4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile is a complex organic compound that features a piperidine ring, a morpholine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Formation of the Benzonitrile Group: The benzonitrile group is typically introduced through a nitrile formation reaction, such as the Sandmeyer reaction.
Coupling Reactions: The final step involves coupling the piperidine-morpholine intermediate with the benzonitrile group using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound is studied for its potential as a drug candidate due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential biological activities.
Mechanism of Action
The mechanism of action of 4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid share structural similarities with 4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile.
Morpholine Derivatives: Compounds such as morpholine-4-carboxamide and morpholine-4-carboxylic acid are structurally related.
Uniqueness
This compound is unique due to the combination of the piperidine and morpholine rings with the benzonitrile group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[[3-(morpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H23N3O2/c19-12-15-3-5-16(6-4-15)13-20-7-1-2-17(14-20)18(22)21-8-10-23-11-9-21/h3-6,17H,1-2,7-11,13-14H2 |
InChI Key |
JKWLPENBAMCACI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#N)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-methoxy-4-(trifluoromethyl)quinoline](/img/structure/B12266266.png)
![6-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12266273.png)
![Tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B12266279.png)

![N,N-dimethyl-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B12266287.png)
![N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12266302.png)
![N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12266303.png)
![3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide](/img/structure/B12266317.png)
![4-Methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266319.png)
![4,4-Difluoro-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B12266322.png)
![3-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12266333.png)
![2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12266336.png)
![5-chloro-N-methyl-N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12266338.png)
![3-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12266341.png)
